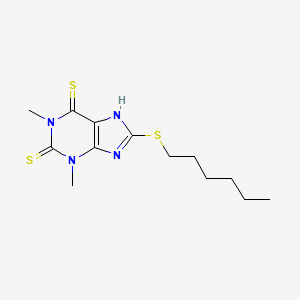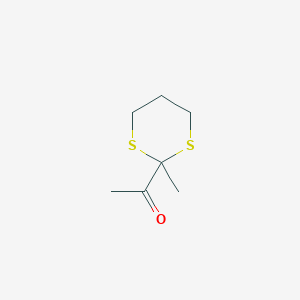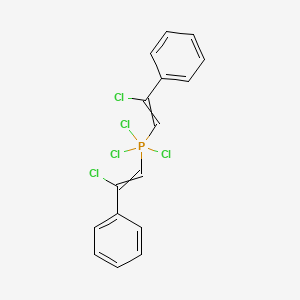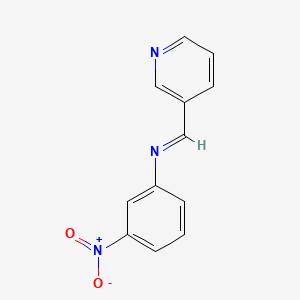![molecular formula C18H23NO B14733027 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol CAS No. 5427-67-8](/img/structure/B14733027.png)
2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is a chemical compound known for its unique structure and properties It is a phenolic compound with a dimethylamino group and a phenylpropan-2-yl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol typically involves the reaction of 4-(2-phenylpropan-2-yl)phenol with formaldehyde and dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:
Reaction with Formaldehyde: The phenol reacts with formaldehyde in the presence of a base to form a hydroxymethyl intermediate.
Reaction with Dimethylamine: The intermediate then reacts with dimethylamine to form the final product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted phenolic compounds.
Scientific Research Applications
2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the dimethylamino group can interact with various receptors and enzymes. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
- 2,4,6-Tris(dimethylaminomethyl)phenol
- (Dimethylaminomethyl)phenol
Comparison: 2-[(Dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol is unique due to the presence of the phenylpropan-2-yl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications.
Properties
CAS No. |
5427-67-8 |
|---|---|
Molecular Formula |
C18H23NO |
Molecular Weight |
269.4 g/mol |
IUPAC Name |
2-[(dimethylamino)methyl]-4-(2-phenylpropan-2-yl)phenol |
InChI |
InChI=1S/C18H23NO/c1-18(2,15-8-6-5-7-9-15)16-10-11-17(20)14(12-16)13-19(3)4/h5-12,20H,13H2,1-4H3 |
InChI Key |
VCUAKKOSVKUSHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC(=C(C=C2)O)CN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


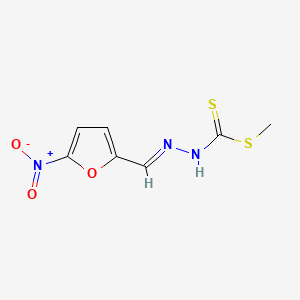
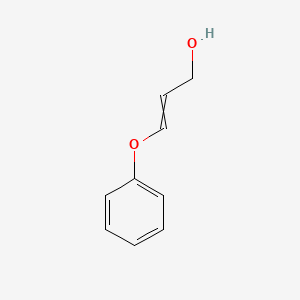
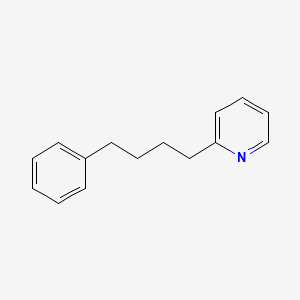
![1,2,3,4,7,7-Hexachloro-5-phenylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14732954.png)

![N,N-diethyl-4-[[4-(4-nitrophenyl)sulfanylphenyl]iminomethyl]aniline](/img/structure/B14732978.png)
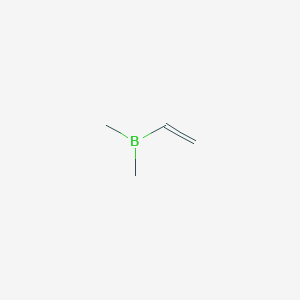
![2-[(4-Sulfophenyl)hydrazinylidene]imidazole-4,5-dicarboxylic acid](/img/structure/B14732990.png)
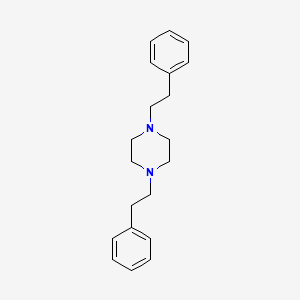
![2-Methyl-2-[(trichloromethyl)disulfanyl]propane](/img/structure/B14732996.png)
